1,3-Dimethoxy-5-(2-nitroethenyl)benzene
Description
1,3-Dimethoxy-5-(2-nitroethenyl)benzene (C₁₀H₁₁NO₄) is a nitro-substituted aromatic compound characterized by a central benzene ring with two methoxy groups at the 1,3-positions and a nitroethenyl substituent at the 5-position. Its molecular structure is defined by the SMILES notation COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC and InChIKey LIROLLNTVLAPGP-UHFFFAOYSA-N .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3 |
InChI Key |
LIROLLNTVLAPGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stilbene Derivatives
a. 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene (Resveratrol Trimethyl Ether)
- Structure : Contains a trans-stilbene moiety (ethenyl bridge) with methoxy groups at 1,3,5-positions and a 4-methoxyphenyl group.
- Key Properties: Exhibits antioxidant activity, quenching singlet oxygen with a rate constant $ k_T = 1.6 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} $ in acetonitrile . Used as a substrate for UDP-glucuronosyltransferases to enhance bioavailability of resveratrol analogs .
- Applications: Studied for anticancer, antiparasitic (anti-Trypanosoma cruzi), and leishmanicidal activities .
b. (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene (trans-TMS)
- Structure : Similar to resveratrol trimethyl ether but with a styryl group.
- Key Properties: Evaluated for genotoxicity and cytotoxicity in mammalian cells, showing moderate safety profiles compared to cis-isomers . Synthesized via Vilsmeier-Haack reaction using POCl₃ and DMF .
c. 1,3-Dimethoxy-5-(2-nitroethenyl)benzene (Target Compound)
Terphenyl Derivatives
a. 3,4′,5-Trimethoxy-1,1′:2′,1′′-terphenyl (TR4)
- Structure : Three linked benzene rings with methoxy substituents.
- Key Properties: Demonstrates antiparasitic activity against Trypanosoma cruzi with low cytotoxicity .
Substituted Benzene Derivatives
a. 1,3-Dimethoxy-5-(1,1′-dimethylheptyl)benzene
- Structure : Alkyl chain substituent instead of nitroethenyl.
- Applications: Precursor for synthetic cannabinoids due to its lipophilic side chain, enabling blood-brain barrier penetration .
b. 1,3-Dimethoxy-5-[(E)-2-phenylvinyl]benzene (CAS 21956-56-9)
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Preparation Methods
Reaction Mechanism
The reaction proceeds via a nitroaldol (Henry) mechanism:
Standard Protocol
| Parameter | Specification |
|---|---|
| Reactants | 3,5-Dimethoxybenzaldehyde, nitromethane |
| Catalyst | Ammonium acetate (4.2 equiv) |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Time | 30 minutes |
| Workup | Ice quenching, silica gel chromatography |
| Yield | 90% |
Key advantages :
Scalable Industrial Synthesis
A patented method optimizes the reaction for industrial production by modifying solvent systems and recycling strategies:
Process Details
| Parameter | Specification |
|---|---|
| Reactants | 2,5-Dimethoxybenzaldehyde, nitromethane |
| Catalyst | Ammonium acetate (0.25–0.3 mass ratio) |
| Solvent | Toluene, ethyl acetate, or xylene |
| Temperature | 70–80°C |
| Time | 4–10 hours |
| Workup | Aqueous wash, crystallization |
| Yield | 85–88% |
Innovations :
-
Solvent recycling : Mother liquor from crystallization is distilled and reused, reducing waste.
-
Reduced toxicity : Substitutes acetic acid with less corrosive solvents (e.g., ethyl acetate).
-
Scalability : Continuous flow reactors enable throughputs exceeding 100 kg/batch.
Comparative Analysis of Methods
E-factor = (mass of waste)/(mass of product)
Trade-offs :
-
Speed vs. sustainability : The laboratory method’s shorter time comes at the cost of higher waste generation (E-factor 8.2 vs. 2.1).
-
Solvent selection : Acetic acid enhances reaction kinetics but complicates recycling compared to ethyl acetate.
Optimization Strategies
Catalyst Screening
Ammonium acetate outperforms alternatives:
Temperature Control
Maintaining 75–80°C is critical:
Q & A
Q. Table 1: Synthetic Method Comparison
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Henry Reaction | 65–75 | THF, piperidine, 70°C | |
| Wittig-like Approach | 50–60 | Nitromethane, AcOH, reflux |
Advanced Question: How can crystallographic data resolve ambiguities in the nitroethenyl group’s stereochemistry?
Methodological Answer:
X-ray crystallography is critical for confirming stereochemistry. Using SHELX software (e.g., SHELXL for refinement), researchers can:
Data Collection: High-resolution (<1.0 Å) diffraction data from single crystals.
Refinement: Validate bond angles and torsional parameters of the nitroethenyl moiety. For example, the C=C-NO₂ torsion angle in similar compounds ranges from 0–10°, indicating minimal steric hindrance .
Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve discrepancies .
Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons (3,5-dimethoxy groups) appear as singlets (δ 6.5–7.0 ppm). The nitroethenyl protons (CH₂=CH-NO₂) show coupling (J = 12–14 Hz) in the δ 6.8–7.2 range .
- ¹³C NMR: Nitroethenyl carbons (C=CH₂) resonate at δ 120–130 ppm, while methoxy carbons appear at δ 55–60 ppm .
- HRMS: Accurate mass determination (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.0952 for C₁₁H₁₂NO₅⁺) .
Advanced Question: How do conflicting NMR data for nitroethenyl derivatives arise, and how can they be resolved?
Methodological Answer:
Discrepancies often stem from:
Tautomerism: Nitroethenyl groups may exhibit keto-enol tautomerism in polar solvents, altering NMR signals.
Dynamic Effects: Conformational flexibility in solution (e.g., rotation about the C=C bond) broadens peaks.
Resolution Strategies:
Q. Table 2: NMR Data Discrepancy Example
| Solvent | δ (CH₂=CH-NO₂) | Observation | Source |
|---|---|---|---|
| CDCl₃ | 6.85 (d, J=14) | Sharp doublet | |
| DMSO-d₆ | 7.10 (broad) | Broadened due to H-bonding |
Basic Question: What are the key stability considerations for handling this compound?
Methodological Answer:
- Light Sensitivity: Nitroethenyl groups are prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar) .
- Thermal Decomposition: Avoid temperatures >100°C; TGA data for analogous nitro compounds show onset decomposition at 150–160°C .
- Incompatibilities: Strong oxidizers (e.g., peroxides) may induce explosive reactions. Use non-polar solvents (hexane, toluene) for storage .
Advanced Question: How can computational modeling predict reactivity in cross-coupling reactions involving the nitroethenyl group?
Methodological Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitroethenyl LUMO (-2.5 eV) suggests susceptibility to nucleophilic attack .
- Mechanistic Probes: Simulate transition states for reactions like Diels-Alder cycloadditions. Activation energies (<20 kcal/mol) indicate feasibility under mild conditions .
Basic Question: What are the documented applications of this compound in materials science?
Methodological Answer:
- Nonlinear Optics (NLO): The nitroethenyl group’s electron-withdrawing nature enhances hyperpolarizability (β), making it suitable for NLO materials. Second-harmonic generation (SHG) efficiency can be quantified via Kurtz-Perry powder tests .
- Polymer Precursors: Copolymerization with styrene derivatives via radical initiation yields conjugated polymers with tunable bandgaps .
Advanced Question: How can contradictions in reported bioactivity data be addressed methodologically?
Methodological Answer:
- Assay Standardization: Variability in cytotoxicity studies (e.g., IC₅₀ values) may arise from differing cell lines (e.g., A375 vs. HeLa). Use ISO-certified protocols and controls .
- Metabolite Profiling: LC-MS/MS can identify degradation products (e.g., nitro reduction to amines) that alter bioactivity .
Basic Question: What safety protocols are essential for laboratory handling?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeability .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H335: respiratory irritation) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Question: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Incorporate deuterium at the nitroethenyl β-position to probe H-transfer steps in reduction reactions. KIE > 2 indicates rate-limiting H-abstraction .
- Synthetic Route: Use deuterated nitromethane (CD₃NO₂) in the Henry reaction to introduce isotopic labels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
